[2-(3,4-Dimethylphenoxy)phenyl]methanol
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Overview
Description
[2-(3,4-Dimethylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C15H16O2. It is characterized by the presence of a phenylmethanol group substituted with a 3,4-dimethylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethylphenoxy)phenyl]methanol typically involves the reaction of 3,4-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(3,4-Dimethylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dimethylphenoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biological processes at the molecular level.
Medicine
In the field of medicine, this compound may be explored for its potential therapeutic properties. Researchers investigate its effects on various biological targets to develop new drugs or treatments.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new industrial products and processes.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethylphenoxy)phenyl]methanol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through these molecular interactions, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,4-Dimethylphenoxy)phenyl]ethanol
- [2-(3,4-Dimethylphenoxy)phenyl]acetone
- [2-(3,4-Dimethylphenoxy)phenyl]amine
Uniqueness
Compared to similar compounds, [2-(3,4-Dimethylphenoxy)phenyl]methanol stands out due to its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2-(3,4-dimethylphenoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOOVJJKBDVED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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